JD-5037

Catalog No.
S531182
CAS No.
1392116-14-1
M.F
C27H27Cl2N5O3S
M. Wt
572.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
JD-5037

CAS Number

1392116-14-1

Product Name

JD-5037

IUPAC Name

(2S)-2-[[[(4S)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-[(4-chlorophenyl)sulfonylamino]methylidene]amino]-3-methylbutanamide

Molecular Formula

C27H27Cl2N5O3S

Molecular Weight

572.5 g/mol

InChI

InChI=1S/C27H27Cl2N5O3S/c1-17(2)24(26(30)35)31-27(33-38(36,37)22-14-12-21(29)13-15-22)34-16-23(18-6-4-3-5-7-18)25(32-34)19-8-10-20(28)11-9-19/h3-15,17,23-24H,16H2,1-2H3,(H2,30,35)(H,31,33)/t23-,24+/m1/s1

InChI Key

GTCSIQFTNPTSLO-RPWUZVMVSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

JD5037; JD-5037; JD 5037.

Canonical SMILES

CC(C)C(C(=O)N)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Isomeric SMILES

CC(C)[C@@H](C(=O)N)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2C[C@@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

The exact mass of the compound JD-5037 is 571.1212 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

JD-5037 is a highly potent, peripherally restricted cannabinoid receptor 1 (CB1R) inverse agonist and antagonist. It is characterized by its sub-nanomolar binding affinity (Ki = 0.35 nM) and >700-fold selectivity for CB1 over the CB2 receptor isoform. For laboratory procurement and preclinical drug development, JD-5037 serves as a critical biological tool because it is structurally optimized to exclude blood-brain barrier (BBB) penetrance while maintaining oral bioavailability . This distinct pharmacokinetic profile makes it the standard reference material for targeting the peripheral endocannabinoid system in metabolic, hepatic, and renal research workflows without triggering central nervous system (CNS) activity.

Substituting JD-5037 with first-generation, in-class CB1 inverse agonists like Rimonabant (SR141716) compromises the validity of peripheral metabolic studies. Rimonabant is highly brain-penetrant, which inherently confounds peripheral efficacy data with CNS-mediated behavioral changes, appetite suppression, and psychiatric toxicity [1]. In procurement contexts, utilizing a generic central CB1 blocker for hepatic or adipocyte models introduces off-target variables that mask direct tissue-level mechanisms. JD-5037 was specifically engineered to resolve this limitation, ensuring that observed reductions in lipogenesis or improvements in insulin sensitivity are strictly driven by peripheral receptor antagonism without neuroendocrine interference [2].

Brain Penetrance and Receptor Occupancy

The defining procurement advantage of JD-5037 is its near-total exclusion from the central nervous system. In murine models dosed at 30 mg/kg, JD-5037 exhibits 0% CB1 receptor occupancy in the brain, whereas the standard comparator Rimonabant demonstrates 87% central receptor occupancy at the exact same dose [1]. This quantitative divergence confirms JD-5037 as a strictly peripheral agent.

Evidence DimensionCentral CB1 Receptor Occupancy (Mouse Brain)
Target Compound Data0% occupancy
Comparator Or Baseline87% occupancy (Rimonabant)
Quantified Difference87% absolute reduction in central receptor binding
ConditionsIn vivo murine model, 30 mg/kg dosing

Guarantees that preclinical metabolic or fibrotic assay results are not confounded by CNS-driven behavioral or neuroendocrine shifts.

Receptor Binding Affinity (Ki)

JD-5037 exhibits a higher binding affinity for the CB1 receptor compared to first-generation benchmarks. In vitro assays demonstrate a Ki of 0.35 nM for JD-5037, compared to a Ki of 1.8 nM for Rimonabant . Furthermore, JD-5037 maintains a >700-fold selectivity for CB1 over CB2, preventing cross-activation of immune-related CB2 pathways .

Evidence DimensionCB1 Receptor Binding Affinity (Ki)
Target Compound Data0.35 nM
Comparator Or Baseline1.8 nM (Rimonabant)
Quantified Difference~5.1-fold higher binding affinity for JD-5037
ConditionsIn vitro competitive binding assays

Enables researchers to use lower in vivo doses, minimizing the risk of off-target toxicity while ensuring complete peripheral receptor blockade.

In Vivo Formulation Compatibility and Solubility

For chronic in vivo studies, predictable formulation is critical. JD-5037 achieves a clear solution at ≥ 2.75 mg/mL (4.80 mM) using a standard, well-tolerated laboratory vehicle sequence (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) . This avoids the need for highly irritating or complex lipid emulsions often required for highly lipophilic cannabinoid ligands.

Evidence DimensionSolubility in standard in vivo vehicle
Target Compound Data≥ 2.75 mg/mL (Clear solution)
Comparator Or BaselineStandard lipophilic CB1 baselines (often require complex lipid emulsions)
Quantified DifferenceStandardized dissolution in a 4-component aqueous-compatible vehicle
Conditions10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline at room temperature

Streamlines laboratory workflows and ensures reproducible pharmacokinetics during chronic daily dosing in rodent models.

Efficacy in Diet-Induced Obesity (DIO) Models

In diet-induced obese (DIO) and Magel2-null mouse models, chronic administration of JD-5037 at 3 mg/kg/day via intraperitoneal or oral routes significantly reduces body weight, attenuates hyperglycemia, and reverses hepatic steatosis compared to vehicle-treated controls. This establishes a reliable, low-dose baseline for metabolic intervention studies.

Evidence DimensionMetabolic disease reversal (Body weight and hepatic injury)
Target Compound DataSignificant reduction at 3 mg/kg/day
Comparator Or BaselineVehicle control (continued disease progression)
Quantified DifferenceReversal of diet-induced metabolic abnormalities
ConditionsDIO and Magel2-null mice, 28-day chronic dosing at 3 mg/kg/day

Provides a validated positive control for procurement teams sourcing compounds for non-alcoholic fatty liver disease (NAFLD) and obesity research.

Preclinical Models of Non-Alcoholic Steatohepatitis (NASH) and NAFLD

Because JD-5037 directly antagonizes hepatic CB1 receptors without crossing the blood-brain barrier, it is the preferred reference compound for studying de novo lipogenesis and liver fibrosis. It allows researchers to isolate liver-specific metabolic improvements from central appetite suppression [1].

Prader-Willi Syndrome (PWS) and Genetic Obesity Research

JD-5037 is actively utilized in Magel2-null mouse models (a primary model for PWS) to reverse hyperphagia and improve metabolic parameters. Its proven efficacy at 3 mg/kg/day makes it a standard procurement choice for genetic obesity therapeutic screening.

Peripheral Endocannabinoid System Disentanglement Assays

In pharmacological profiling, JD-5037 is paired with central CB1 blockers (like Rimonabant) to perform subtraction assays. By comparing the physiological effects of a brain-penetrant versus a peripherally restricted antagonist, researchers can definitively map the tissue-specific roles of the endocannabinoid system [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

571.1211663 Da

Monoisotopic Mass

571.1211663 Da

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ENZ75DG2Z6

Wikipedia

JD5037

Dates

Last modified: 08-15-2023
1: Cinar R, Godlewski G, Liu J, Tam J, Jourdan T, Mukhopadhyay B, Harvey-White J, Kunos G. Hepatic cannabinoid-1 receptors mediate diet-induced insulin resistance by increasing de novo synthesis of long-chain ceramides. Hepatology. 2014 Jan;59(1):143-53. doi: 10.1002/hep.26606. PubMed PMID: 23832510; PubMed Central PMCID: PMC3839256.
2: Chorvat RJ. Peripherally restricted CB1 receptor blockers. Bioorg Med Chem Lett. 2013 Sep 1;23(17):4751-60. doi: 10.1016/j.bmcl.2013.06.066. Review. PubMed PMID: 23902803.
3: Tam J, Cinar R, Liu J, Godlewski G, Wesley D, Jourdan T, Szanda G, Mukhopadhyay B, Chedester L, Liow JS, Innis RB, Cheng K, Rice KC, Deschamps JR, Chorvat RJ, McElroy JF, Kunos G. Peripheral cannabinoid-1 receptor inverse agonism reduces obesity by reversing leptin resistance. Cell Metab. 2012 Aug 8;16(2):167-79. doi: 10.1016/j.cmet.2012.07.002. PubMed PMID: 22841573; PubMed Central PMCID: PMC3832894.
4: Knani I, Earley BJ, Udi S, Nemirovski A, Hadar R, Gammal A, Cinar R, Hirsch HJ, Pollak Y, Gross I, Eldar-Geva T, Reyes-Capo DP, Han JC, Haqq AM, Gross-Tsur V, Wevrick R, Tam J. Targeting the endocannabinoid/CB1 receptor system for treating obesity in Prader-Willi syndrome. Mol Metab. 2016 Oct 22;5(12):1187-1199. PubMed PMID: 27900261; PubMed Central PMCID: PMC5123200.
5: Jourdan T, Szanda G, Rosenberg AZ, Tam J, Earley BJ, Godlewski G, Cinar R, Liu Z, Liu J, Ju C, Pacher P, Kunos G. Overactive cannabinoid 1 receptor in podocytes drives type 2 diabetic nephropathy. Proc Natl Acad Sci U S A. 2014 Dec 16;111(50):E5420-8. doi: 10.1073/pnas.1419901111. PubMed PMID: 25422468; PubMed Central PMCID: PMC4273328.
6: Mukhopadhyay B, Schuebel K, Mukhopadhyay P, Cinar R, Godlewski G, Xiong K, Mackie K, Lizak M, Yuan Q, Goldman D, Kunos G. Cannabinoid receptor 1 promotes hepatocellular carcinoma initiation and progression through multiple mechanisms. Hepatology. 2015 May;61(5):1615-26. doi: 10.1002/hep.27686. PubMed PMID: 25580584; PubMed Central PMCID: PMC4406817.
7: Chorvat RJ, Berbaum J, Seriacki K, McElroy JF. JD-5006 and JD-5037: peripherally restricted (PR) cannabinoid-1 receptor blockers related to SLV-319 (Ibipinabant) as metabolic disorder therapeutics devoid of CNS liabilities. Bioorg Med Chem Lett. 2012 Oct 1;22(19):6173-80. doi: 10.1016/j.bmcl.2012.08.004. PubMed PMID: 22959249.

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